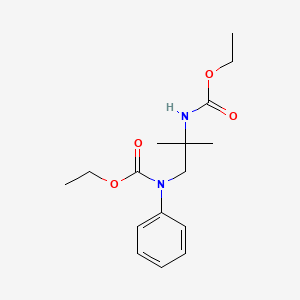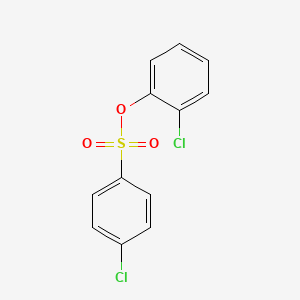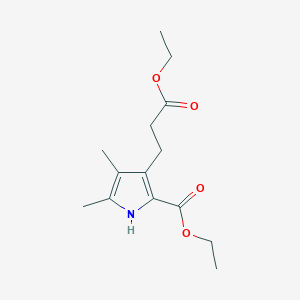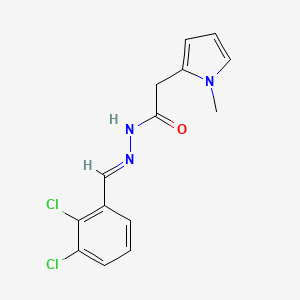
N',N2-Dicarbethoxy-2-methyl-N'-phenyl-1,2-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine is a chemical compound with the molecular formula C16H24N2O4 and a molecular weight of 308.381 g/mol . This compound is known for its unique structure, which includes both carbethoxy and phenyl groups attached to a propanediamine backbone. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine typically involves the reaction of 1,2-diamine derivatives with carbethoxy and phenyl groups under controlled conditions . One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of carbethoxy and phenyl groups . The reaction conditions often require a basic environment and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and proteins, altering their activity and function. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N’,N2-Dicarbethoxy-N’-isopropyl-2-methyl-1,2-propanediamine: Similar structure but with an isopropyl group instead of a phenyl group.
1,2-Propanediamine: A simpler structure without the carbethoxy and phenyl groups.
Uniqueness
N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine is unique due to its combination of carbethoxy and phenyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are desired .
Propiedades
Fórmula molecular |
C16H24N2O4 |
|---|---|
Peso molecular |
308.37 g/mol |
Nombre IUPAC |
ethyl N-[2-(ethoxycarbonylamino)-2-methylpropyl]-N-phenylcarbamate |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(19)17-16(3,4)12-18(15(20)22-6-2)13-10-8-7-9-11-13/h7-11H,5-6,12H2,1-4H3,(H,17,19) |
Clave InChI |
QOZMVCYUGMHXCR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(C)(C)CN(C1=CC=CC=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)
![1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B11960159.png)
![2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B11960166.png)
![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11960168.png)

![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline](/img/structure/B11960189.png)
![Isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960193.png)





